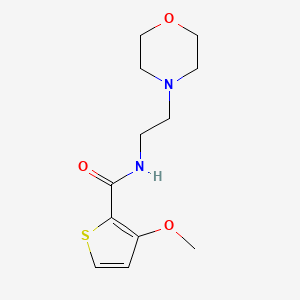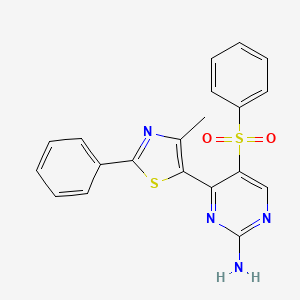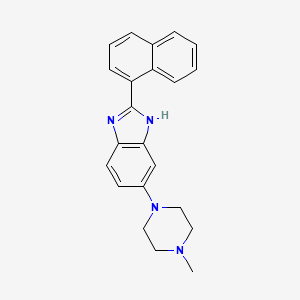![molecular formula C21H32N4O2 B3160164 N-(4-{2-[2-(diethylamino)-1-hydroxyethyl]-1H-pyrrol-1-yl}benzyl)-N'-isopropylurea CAS No. 866010-80-2](/img/structure/B3160164.png)
N-(4-{2-[2-(diethylamino)-1-hydroxyethyl]-1H-pyrrol-1-yl}benzyl)-N'-isopropylurea
Descripción general
Descripción
The compound N-(4-{2-[2-(diethylamino)-1-hydroxyethyl]-1H-pyrrol-1-yl}benzyl)-N'-isopropylurea is a complex organic molecule characterized by its unique structural composition and diverse range of applications. Its molecular architecture consists of a diethylamino group, a hydroxyl group attached to a pyrrole ring, a benzyl linkage, and an isopropylurea moiety. These functional groups impart specific physicochemical properties that make the compound highly valuable in various scientific and industrial domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[2-(diethylamino)-1-hydroxyethyl]-1H-pyrrol-1-yl}benzyl)-N'-isopropylurea typically involves multiple steps:
Formation of the Pyrrole Ring: : This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or primary amines.
Attachment of the Diethylamino Group: : The hydroxyl group is introduced through a nucleophilic substitution reaction involving diethylamine.
Benzylation: : A benzyl bromide or benzyl chloride can be reacted with the pyrrole intermediate to form the benzyl linkage.
Urea Formation: : The final step involves the reaction of the benzyl-pyrrole compound with isopropyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial-scale production of This compound leverages optimized synthetic routes to enhance yield and purity. Large-scale reactors and continuous flow chemistry techniques ensure efficient and consistent production. Standard conditions often include controlled temperatures, pressures, and the use of high-purity reagents to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation at the hydroxyl group to form a ketone or aldehyde derivative.
Reduction: : Reductive amination can modify the diethylamino group, potentially altering the compound's pharmacological properties.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the benzyl or pyrrole moieties.
Common Reagents and Conditions
Oxidation: : Common reagents include PCC (Pyridinium chlorochromate) and Swern oxidation conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: : Bromine or chlorine sources for electrophilic substitutions, and strong nucleophiles like Grignard reagents for nucleophilic substitutions.
Major Products Formed
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Secondary amines or alcohols.
Substitution: : Various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N-(4-{2-[2-(diethylamino)-1-hydroxyethyl]-1H-pyrrol-1-yl}benzyl)-N'-isopropylurea: finds applications across multiple fields:
Chemistry: : Used as a versatile building block in synthetic organic chemistry.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, including as a potential drug candidate for various therapeutic targets.
Industry: : Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound’s mechanism of action is primarily determined by its ability to interact with molecular targets such as enzymes, receptors, and other proteins. The diethylamino group is known for its role in modulating biological activity, while the pyrrole and benzyl groups contribute to binding affinity and specificity. Pathways involved might include inhibition of enzymatic activity or receptor modulation, depending on the compound's exact application.
Comparación Con Compuestos Similares
N-(4-{2-[2-(diethylamino)-1-hydroxyethyl]-1H-pyrrol-1-yl}benzyl)-N'-isopropylurea: can be compared with other compounds featuring similar functional groups:
N-(4-{2-[2-(dimethylamino)-1-hydroxyethyl]-1H-pyrrol-1-yl}benzyl)-N'-methylurea
N-(4-{2-[2-(diethylamino)-1-ethoxyethyl]-1H-pyrrol-1-yl}benzyl)-N'-isopropylurea
N-(4-{2-[2-(diethylamino)-1-hydroxyethyl]-2H-pyrrol-2-yl}benzyl)-N'-isopropylurea
These compounds exhibit similarities in their structural framework but differ in their specific functional groups, which results in variations in their chemical properties and biological activities. This compound stands out due to its unique combination of groups that confer distinct physicochemical and biological properties.
And there you have it! Hope this article meets your needs.
Propiedades
IUPAC Name |
1-[[4-[2-[2-(diethylamino)-1-hydroxyethyl]pyrrol-1-yl]phenyl]methyl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-5-24(6-2)15-20(26)19-8-7-13-25(19)18-11-9-17(10-12-18)14-22-21(27)23-16(3)4/h7-13,16,20,26H,5-6,14-15H2,1-4H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOMDOSUEQVYPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C1=CC=CN1C2=CC=C(C=C2)CNC(=O)NC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-hydroxypropanesulfonic acid hydrate](/img/structure/B3160088.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B3160096.png)
![18-oxo-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-8-yl N-tert-butylcarbamate](/img/structure/B3160105.png)
![2,2,4-Trimethyl-7-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-2,3-dihydro-1-benzofuran](/img/structure/B3160113.png)
![2-(phenylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide](/img/structure/B3160114.png)



![2-[4-(tert-butyl)-2,5-dioxo-1,2,4,5-tetrahydro-3H-1,3,4-benzotriazepin-3-yl]acetonitrile](/img/structure/B3160144.png)
![3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B3160152.png)
![N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B3160172.png)
![N-(3-cyano-5-phenyl-2-furyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B3160173.png)


